[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate
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Overview
Description
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and a dichlorophenyl-methylcarbamimidothioate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate typically involves multiple steps, starting with the preparation of the core pyrrolidin-2,5-dione structure. This can be achieved through a condensation reaction between ethyl acetoacetate and an appropriate amine under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the ethoxyphenyl and dichlorophenyl-methylcarbamimidothioate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-2,5-dione moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of molecular events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: This compound shares the dichlorophenyl group but lacks the pyrrolidin-2,5-dione and ethoxyphenyl moieties.
Allopurinol Related Compounds: These compounds have similar structural features but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N’-methylcarbamimidothioate lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S/c1-3-28-14-7-5-13(6-8-14)25-18(26)11-17(19(25)27)29-20(23-2)24-12-4-9-15(21)16(22)10-12/h4-10,17H,3,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGJFGSUNMYERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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